Bis(tert-butylimino)bis(dimethylamino)tungsten(VI), often abbreviated as [W(NtBu)2(NMe2)2], is an organometallic compound of tungsten with the formula W(NC(CH3)3)2(N(CH3)2)2. It belongs to the class of metal-organic chemical vapor deposition (MOCVD) precursors. [, ] These precursors play a crucial role in material science by facilitating the deposition of thin films of various materials, including metals, metal oxides, and metal nitrides. [, ] [W(NtBu)2(NMe2)2], specifically, serves as a precursor for depositing thin films of tungsten, tungsten oxide (WO3), and tungsten nitride (WNx). [, , , , , ] These tungsten-based materials find diverse applications in microelectronics, catalysis, and optoelectronics, owing to their unique properties. [, , , , , ]
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is a complex organometallic compound characterized by its unique structure and properties. It is primarily used in the field of materials science, particularly for the deposition of thin films. The compound's chemical formula is , and it has a molecular weight of 414.23 g/mol. Its CAS number is 406462-43-9, and it is recognized for its light yellow to dark orange liquid appearance. The compound is sensitive to air and moisture, which necessitates careful handling and storage .
This compound falls under the category of tungsten complexes, specifically those containing amido ligands. It is synthesized for various applications in scientific research and industrial processes, particularly in atomic layer deposition techniques. The compound has been cataloged in several chemical databases, including PubChem and Sigma-Aldrich, highlighting its significance in both academic and commercial contexts .
The synthesis of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) typically involves the reaction of tungsten precursors with tert-butylamine and dimethylamine. A common method includes using tungsten hexacarbonyl as a starting material, which undergoes ligand substitution reactions to form the desired amido complex. The general reaction can be summarized as follows:
The reaction conditions often require an inert atmosphere to prevent moisture interference, with temperatures being controlled to optimize yield .
The molecular structure of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) exhibits a pseudo-octahedral geometry around the tungsten center. The tungsten atom is coordinated by two tert-butylimino groups and two dimethylamino groups. The bond lengths between tungsten and nitrogen are approximately 2.0096 Å, indicating strong metal-ligand interactions typical of transition metal complexes.
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) participates in various chemical reactions, primarily as a precursor for thin film deposition through atomic layer deposition (ALD). In ALD processes, this compound can decompose thermally or react with other gaseous precursors to form tungsten-containing films on substrates.
Typical reactions include:
The mechanism of action for Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) during atomic layer deposition involves sequential surface reactions where the compound adsorbs onto a substrate surface followed by thermal decomposition. The decomposition releases tungsten species that subsequently form a solid tungsten film.
This process allows for precise control over film thickness at the atomic level .
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is primarily utilized in:
This compound represents a significant advancement in the field of organometallic chemistry, offering versatile applications across various scientific disciplines.
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